molecular formula C20H21NO3 B3343410 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline CAS No. 525-68-8

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline

Cat. No.: B3343410
CAS No.: 525-68-8
M. Wt: 323.4 g/mol
InChI Key: XYXVQWAPEQXRET-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then converted to the corresponding ethyl ester. This ester undergoes a Friedel-Crafts acylation with quinoline to form the desired product. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline is largely dependent on its interaction with biological targets. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many quinoline-based drugs. Additionally, it may inhibit enzymes involved in critical cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)ethyl]quinoline
  • 4-Methoxyquinoline
  • 2-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methoxyquinoline

Uniqueness

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline is unique due to the specific positioning of the methoxy group at the 4-position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15/h4-7,9,11-13H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXVQWAPEQXRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878483
Record name Galipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-68-8
Record name 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galipine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Galipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GALIPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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